N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine
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Overview
Description
N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine is a chemical compound characterized by the presence of a fluorophenyl group and a pentyl chain attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine typically involves the reaction of 2-fluorophenylethylamine with pentylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-fluorophenylethylamine and pentylamine.
Catalyst: Commonly used catalysts include palladium or platinum-based catalysts.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating to temperatures around 60-80°C for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylacetic acid: Shares the fluorophenyl group but differs in its overall structure and applications.
N-(2-Fluorophenyl)ethylamine: Similar in structure but lacks the pentyl chain.
N-(2-Fluorophenyl)-N’-pentylethylenediamine: A closely related compound with slight structural variations.
Uniqueness
N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine is unique due to the combination of the fluorophenyl group and the pentyl chain, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
627521-27-1 |
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Molecular Formula |
C15H25FN2 |
Molecular Weight |
252.37 g/mol |
IUPAC Name |
N'-[2-(2-fluorophenyl)ethyl]-N-pentylethane-1,2-diamine |
InChI |
InChI=1S/C15H25FN2/c1-2-3-6-10-17-12-13-18-11-9-14-7-4-5-8-15(14)16/h4-5,7-8,17-18H,2-3,6,9-13H2,1H3 |
InChI Key |
BNWZULVQZPUQMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCCNCCC1=CC=CC=C1F |
Origin of Product |
United States |
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